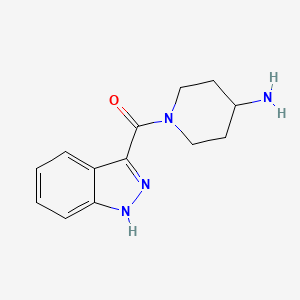

(4-Aminopiperidin-1-yl)(1H-indazol-3-yl)methanone

Description

(4-Aminopiperidin-1-yl)(1H-indazol-3-yl)methanone is a heterocyclic compound featuring a 1H-indazole core linked via a methanone bridge to a 4-aminopiperidine moiety. This structure combines the pharmacophoric indazole scaffold, known for diverse biological activities, with a functionalized piperidine ring that enhances solubility and modulates receptor interactions.

The compound’s synthesis likely follows standard coupling strategies, such as nucleophilic substitution or amide bond formation, as seen in related piperidine-indazole derivatives . Its 4-aminopiperidine group distinguishes it from other analogs by introducing a primary amine, which may improve water solubility and hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(1H-indazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c14-9-5-7-17(8-6-9)13(18)12-10-3-1-2-4-11(10)15-16-12/h1-4,9H,5-8,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMITIKFZAQFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=NNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(1H-indazol-3-yl)methanone typically involves the reaction of 4-aminopiperidine with 1H-indazole-3-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(1H-indazol-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Various nucleophiles can be used, and reactions are often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(1H-indazol-3-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(1H-indazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Piperidine/Piperazine Moieties

The following table highlights key structural analogs and their properties:

Key Observations :

- Solubility: The 4-aminopiperidine group in the target compound likely enhances aqueous solubility compared to non-polar analogs like 10i, which lacks an amine .

- Biological Activity: Piperidine/piperazine-containing indazoles often target kinases (e.g., KW 2449, PF-06263276) or microbial pathways (e.g., 10i). The primary amine in the target compound may confer unique receptor-binding properties, analogous to synthetic cannabinoids with polar substituents .

Key Observations :

- Substituent Effects: SCs like THJ-2201 use bulky lipophilic groups (e.g., naphthyl) to mimic THC’s binding. The target compound’s polar 4-aminopiperidine may reduce CB1/CB2 binding but could enable novel therapeutic applications .

- Legal Status : The absence of alkyl chains or fluorinated groups in the target compound likely exempts it from current SC regulations .

Anticandidal Indazole Derivatives

highlights indazole derivatives with benzamide and piperidine groups, demonstrating anticandidal activity:

| Compound | Structure | MIC (µg/mL) | Notes |

|---|---|---|---|

| 10i | (4-(1H-Indazol-3-yl)phenyl)(piperidin-1-yl)methanone | 16–32 | Lipophilic piperidine |

| 10h | (4-(1H-Indazol-3-yl)phenyl)(pyrrolidin-1-yl)methanone | 32–64 | Smaller pyrrolidine ring |

| Target Compound | (4-Aminopiperidin-1-yl)(1H-indazol-3-yl)methanone | Not tested | Predicted improved solubility |

Key Observations :

- The target compound’s 4-aminopiperidine group may enhance bioavailability compared to 10i and 10h, though its anticandidal efficacy remains untested .

Biological Activity

(4-Aminopiperidin-1-yl)(1H-indazol-3-yl)methanone, a compound featuring both piperidine and indazole moieties, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 4-aminopiperidine with 1H-indazole-3-carboxylic acid derivatives. The process typically involves coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine under controlled conditions.

Chemical Structure

- IUPAC Name: (4-Aminopiperidin-1-yl)(1H-indazol-3-yl)methanone

- Molecular Formula: C13H16N4O

The biological activity of (4-Aminopiperidin-1-yl)(1H-indazol-3-yl)methanone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate biochemical pathways by binding to these targets, although detailed studies are required to elucidate the exact mechanisms involved.

Anticancer Properties

Research has indicated that compounds similar to (4-Aminopiperidin-1-yl)(1H-indazol-3-yl)methanone exhibit significant anticancer properties. For instance, studies on related indazole derivatives have shown promising results against various cancer cell lines, suggesting that this compound could have similar effects .

Antimycobacterial Activity

The compound has been investigated for its potential as an antimycobacterial agent. A study highlighted the effectiveness of related piperidine amides in inhibiting Mycobacterium tuberculosis through noncovalent interactions with key enzymes such as DprE1, which is crucial for cell wall biosynthesis .

Case Study 1: Anticancer Activity

In a comparative study, (4-Aminopiperidin-1-yl)(1H-indazol-3-yl)methanone was evaluated alongside other indazole derivatives for their cytotoxic effects on human cancer cell lines. The results demonstrated that this compound exhibited a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for further development .

Case Study 2: Antimycobacterial Screening

A screening of various piperidine-based compounds revealed that those with structural similarities to (4-Aminopiperidin-1-yl)(1H-indazol-3-yl)methanone displayed potent activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were found to be in the low nanomolar range, supporting the hypothesis that this compound could serve as a scaffold for developing new antimycobacterial agents .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Target Enzyme/Pathway |

|---|---|---|---|

| (4-Aminopiperidin-1-yl)(1H-indazol-3-yl)methanone | Anticancer | 5.0 | Cell cycle regulation |

| Related Indazole Derivative | Antimycobacterial | 0.06 | DprE1 inhibition |

| Piperidine Amide Analog | Antitubercular | 0.01 | Cell wall biosynthesis |

Q & A

Q. Q1. What analytical techniques are recommended for characterizing the structural integrity of (4-aminopiperidin-1-yl)(1H-indazol-3-yl)methanone in synthetic batches?

A: High-resolution tandem mass spectrometry (HRMS) combined with nuclear magnetic resonance (NMR) spectroscopy is critical for verifying molecular structure. Liquid chromatography (LC) coupled with quadrupole time-of-flight (Q-TOF) systems enables precise mass determination and impurity profiling. For crystalline samples, single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities . Infrared (IR) spectroscopy further validates functional groups like the methanone bridge and amine substituents .

Q. Q2. How can researchers confirm the binding affinity of this compound to cannabinoid receptors (CB1/CB2) in vitro?

A: Competitive radioligand displacement assays using [³H]CP-55,940 or [³H]WIN-55,212-2 as reference ligands are standard. Membrane preparations from transfected HEK-293 cells expressing human CB1/CB2 receptors are incubated with the compound at varying concentrations. Data analysis via nonlinear regression (e.g., GraphPad Prism) calculates IC₅₀ and Ki values. Functional assays, such as cAMP inhibition or β-arrestin recruitment (e.g., BRET/FRET), provide supplementary efficacy data .

Advanced Research Questions

Q. Q3. What strategies are effective for resolving contradictory data in metabolic stability studies of (4-aminopiperidin-1-yl)(1H-indazol-3-yl)methanone?

A: Discrepancies often arise from interspecies differences in cytochrome P450 (CYP) enzyme activity. Use human liver microsomes (HLMs) and hepatocytes alongside rodent models to compare metabolic pathways. Ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) identifies species-specific phase I/II metabolites. For example, fluorinated analogs like THJ-2201 exhibit distinct oxidative and glucuronidation profiles, which can inform structure-metabolism relationships (SMRs) .

Q. Q4. How can computational methods optimize the design of analogs with improved selectivity for CB2 over CB1 receptors?

A: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations using CB1/CB2 homology models identify key interactions (e.g., Lys109 in CB2 vs. Lys192 in CB1). Free energy perturbation (FEP) calculations quantify binding energy differences. Substituent modifications at the 4-aminopiperidine moiety, such as fluorination or alkyl chain elongation, can reduce CB1 affinity while retaining CB2 activity, as seen in THJ-2201 derivatives .

Q. Q5. What experimental protocols mitigate challenges in crystallizing (4-aminopiperidin-1-yl)(1H-indazol-3-yl)methanone for structural studies?

A: Vapor diffusion (hanging/sitting drop) with optimized precipitant cocktails (e.g., PEG 3350, ammonium sulfate) promotes nucleation. Temperature-controlled crystallization (4–20°C) reduces disorder. For SHELXL refinement, high-resolution datasets (≤1.0 Å) are prioritized. Twinning and pseudo-symmetry issues require iterative refinement with restraints on bond lengths/angles and validation via Rfree metrics .

Q. Q6. How do metabolic byproducts of this compound influence toxicity profiles in preclinical models?

A: In vivo metabolite identification via LC-HRMS of urine/blood samples (e.g., from rodent studies) detects reactive intermediates. For instance, hydroxylation at the indazole ring or N-dealkylation of the piperidine group generates electrophilic species. Glutathione (GSH) trapping assays coupled with MS/MS confirm adduct formation. Comparative toxicokinetics in Cyp2d6 knockout mice clarify metabolic liabilities .

Methodological Considerations

Q. Q7. What synthetic routes are reported for introducing substituents at the 4-aminopiperidine position while preserving methanone stability?

A: Buchwald-Hartwig amination enables selective N-alkylation of the piperidine ring under palladium catalysis. Protecting group strategies (e.g., Boc for amines) prevent side reactions during methanone formation via Friedel-Crafts acylation. Post-functionalization via Suzuki-Miyaura coupling introduces aryl/heteroaryl groups, as demonstrated in THJ-018 analogs .

Q. Q8. How can researchers validate the absence of off-target activity in kinase or GPCR panels?

A: Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler) and GPCR screening (Calcium Flux, cAMP) at 10 µM concentration identify promiscuity. Counter-screening against structurally related targets (e.g., serotonin receptors, opioid receptors) using radioligand binding ensures selectivity. For fluorinated derivatives like THJ-2201, cross-reactivity with adrenergic receptors has been observed, necessitating dose-response validation .

Data Interpretation and Reproducibility

Q. Q9. How should researchers address batch-to-batch variability in receptor binding assays?

A: Standardize compound purity (≥95% by HPLC) and solvent composition (DMSO concentration ≤1%). Internal controls (e.g., reference agonists/antagonists) normalize inter-assay variability. Replicate experiments (n ≥ 3) with blinded analysis reduce bias. For CB1/CB2 studies, include positive controls like WIN-55,212-2 to confirm receptor functionality .

Q. Q10. What statistical approaches are recommended for analyzing dose-response curves with non-linear kinetics?

A: Four-parameter logistic regression (4PL) models (e.g., Hill equation) fit sigmoidal data. Bootstrap resampling estimates confidence intervals for EC₅₀/IC₅₀ values. Outlier detection via Grubbs' test or robust regression (e.g., RANSAC) improves model accuracy. For partial agonists, the operational model of agonism differentiates efficacy (τ) from affinity (KA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.